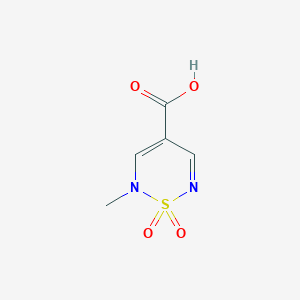

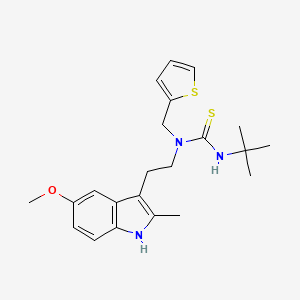

![molecular formula C20H20N2O2 B3012936 2,2'-双[(4R)-4-苄基-2-噁唑啉] CAS No. 141362-76-7](/img/structure/B3012936.png)

2,2'-双[(4R)-4-苄基-2-噁唑啉]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a chemical compound with the molecular formula C20H20N2O2 . It is often used as a catalyst for the enantioselective hydrosilylation of ketones . It can also act as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .

Synthesis Analysis

The synthesis of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” involves several steps, including the formation of copper(I) halide complexes . This compound can be used in the synthesis of coordination polymers .Molecular Structure Analysis

The molecular structure of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is characterized by a cyclopentane fused to a benzene ring . The InChI code for this compound is 1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 .Chemical Reactions Analysis

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is known to participate in various chemical reactions. For instance, it can act as a catalyst for the enantioselective hydrosilylation of ketones . It can also serve as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .Physical And Chemical Properties Analysis

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a solid at room temperature . It has a molecular weight of 320.39 . The compound’s optical activity is [α]20/D −40.6°, c = 1 in ethanol . Its storage temperature is between 2-8°C in an inert atmosphere .科学研究应用

1. 聚合物合成

2,2'-双[(4R)-4-苄基-2-噁唑啉]及其衍生物已用于通过与脂肪族二羧酸的多聚反应合成聚(酯酰胺)。这些聚合物的分子量在 2000-25,000 g/mol 范围内,并已对其热性能进行了分析 (Lustoň 等,2007)。

2. 不对称催化

双(噁唑啉)配体,包括 2,2'-双[(4R)-4-苄基-2-噁唑啉],已广泛用于不对称催化中。它们在选择性催化反应中发挥作用,例如不对称狄尔斯-阿尔德反应,并且可以显着影响产物的对映选择性 (Matsumoto 等,2005)。

3. 催化配体设计

双(噁唑啉)配体的设计,包括 2,2'-双[(4R)-4-苄基-2-噁唑啉]的变体,在催化性能中起着至关重要的作用。这些配体已被用于促进迈克尔加成和氢胺化/环化等反应,在各种化学转化中显示出高对映选择性和效率 (O’Reilly 和 Guiry,2014)。

4. 催化剂固定化

已经探索了双(噁唑啉)配体(包括 2,2'-双[(4R)-4-苄基-2-噁唑啉])在多相载体上的固定化,用于对映选择性催化。该策略旨在增强催化剂回收、再利用和潜在的多用途应用 (Fraile 等,2008)。

5. 对映选择性反应

2,2'-双[(4R)-4-苄基-2-噁唑啉]已应用于对映选择性反应中,例如醛的野崎-兵山-岸甲烯丙基化。特定的双(噁唑啉)配体在这些反应中实现了非常高的对映选择性(高达 99.5%),证明了它们在有机合成中精确立体化学控制的潜力 (Hargaden 等,2007)。

安全和危害

The safety information available indicates that “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQQWQZUYZCRJ-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

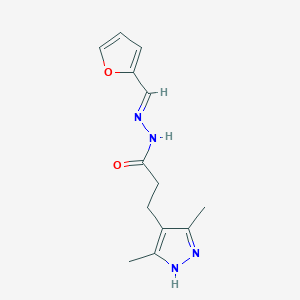

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

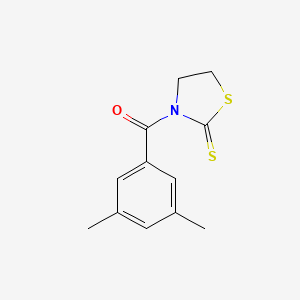

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

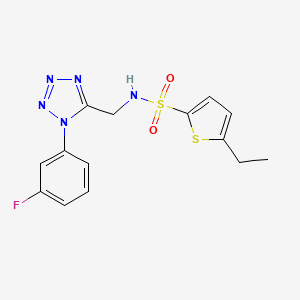

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)